molecular formula C9H5ClN2 B3243343 2-chloro-1H-indole-3-carbonitrile CAS No. 156136-56-0

2-chloro-1H-indole-3-carbonitrile

Cat. No.: B3243343
CAS No.: 156136-56-0
M. Wt: 176.6 g/mol
InChI Key: TWGXDANYSJKXEW-UHFFFAOYSA-N
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Description

2-chloro-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. The compound consists of a benzene ring fused to a pyrrole ring, with a chlorine atom at the 2-position and a nitrile group at the 3-position. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-chloro-1H-indole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with malononitrile in the presence of a base, followed by cyclization to form the indole ring. Another method includes the use of 2-chlorobenzonitrile and an appropriate reagent to introduce the indole moiety. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-chloro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: Indole derivatives, including this compound, have shown potential in the development of antiviral, anticancer, and anti-inflammatory agents.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives can inhibit enzymes like glycogen synthase kinase 3β (GSK-3β) and inosine monophosphate dehydrogenase (IMPDH), leading to various biological effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

2-chloro-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carboxaldehyde: Used in the synthesis of bioactive molecules.

    7-chloro-1H-indole-3-carbonitrile: A closely related compound with similar properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGXDANYSJKXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloroindole-3-carboxaldehyde (7.0 g, 36 mmol) was reacted with a slight excess of hydroxylamine hydrochloride and pyridine in refluxing EtOH for 1 hour, to give the crude oxime (Latrell R, Bartmann W, Musif J, Granzer E, German Patent 2,707,268, 31 Aug 1978, Chem. Abstr. 1978;89:179858y). A solution of this in Ac2O (100 mL) was heated under reflux for 1 hour, cooled, and stirred with water (700 mL). The precipitated solid was collected, washed with water, and crystallized from aqueous MeOH to give 2-chloro-1H-indole-3-carbonitrile (3.7 g, 58%); mp 177°-180° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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